molecular formula C8H12F4N2O B15170094 Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro- CAS No. 647034-60-4

Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-

Katalognummer: B15170094
CAS-Nummer: 647034-60-4
Molekulargewicht: 228.19 g/mol
InChI-Schlüssel: MMCIZDLDVHJHSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-: is a chemical compound with the molecular formula C8H14N2OF2 It is characterized by the presence of a difluoroamino group attached to a cyclohexyl ring, which is further connected to an acetamide group

Vorbereitungsmethoden

The synthesis of Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro- typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylamine and acetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the proper formation of the acetamide group.

Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The difluoroamino group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and halogenated compounds.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: This compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism of action of Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro- involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-: can be compared with other similar compounds, such as:

    N-[1-(difluoroamino)cyclohexyl]acetamide: This compound lacks the additional difluoro group, which may result in different chemical and biological properties.

    Cyclohexylamine derivatives: These compounds share the cyclohexyl ring structure but differ in their functional groups, leading to variations in reactivity and applications.

The uniqueness of Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro- lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.

Eigenschaften

CAS-Nummer

647034-60-4

Molekularformel

C8H12F4N2O

Molekulargewicht

228.19 g/mol

IUPAC-Name

N-[1-(difluoroamino)cyclohexyl]-N,2-difluoroacetamide

InChI

InChI=1S/C8H12F4N2O/c9-6-7(15)13(10)8(14(11)12)4-2-1-3-5-8/h1-6H2

InChI-Schlüssel

MMCIZDLDVHJHSV-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(N(C(=O)CF)F)N(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.